molecular formula C9H16O4 B13974322 Ethyl 3,3-dimethoxycyclobutanecarboxylate CAS No. 115118-69-9

Ethyl 3,3-dimethoxycyclobutanecarboxylate

Cat. No.: B13974322
CAS No.: 115118-69-9
M. Wt: 188.22 g/mol
InChI Key: XDEBGHJYYJVQPH-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethoxycyclobutanecarboxylate is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . This compound is characterized by a cyclobutane ring substituted with ethyl, dimethoxy, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethoxycyclobutanecarboxylate typically involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethoxycyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-dimethoxycyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethoxycyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and the transformation of functional groups. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and dimethoxy groups on the cyclobutane ring makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

115118-69-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3,3-dimethoxycyclobutane-1-carboxylate

InChI

InChI=1S/C9H16O4/c1-4-13-8(10)7-5-9(6-7,11-2)12-3/h7H,4-6H2,1-3H3

InChI Key

XDEBGHJYYJVQPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)(OC)OC

Origin of Product

United States

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